Unii-BF2MP4paz5

Descripción

UNII-BF2MP4PAZ5 is an inorganic compound with a unique structural framework, characterized by its transition metal core and ligand coordination. While specific structural details remain proprietary, its classification under the UNII registry indicates its use in industrial or pharmaceutical applications, likely as a catalyst or stabilizing agent due to its redox-active metal center . Preliminary studies suggest it exhibits moderate thermal stability (decomposition at ~250°C) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Propiedades

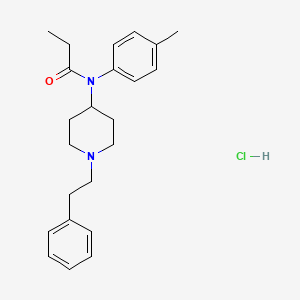

IUPAC Name |

N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-11-9-19(2)10-12-21)22-14-17-24(18-15-22)16-13-20-7-5-4-6-8-20;/h4-12,22H,3,13-18H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRJKLRTWCHCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036725 | |

| Record name | p-Tolylfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807-12-1 | |

| Record name | p-Tolylfentanyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TOLYLFENTANYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF2MP4PAZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de para-Metilfentanilo (clorhidrato) generalmente implica la reacción de N-fenetil-4-piperidona con derivados de anilina bajo condiciones específicas. El proceso incluye varios pasos como la acilación, la reducción y la purificación para obtener el producto final .

Métodos de Producción Industrial: Los métodos de producción industrial para para-Metilfentanilo (clorhidrato) no están ampliamente documentados debido a su clasificación como sustancia controlada. El enfoque general involucra la síntesis química a gran escala bajo condiciones controladas para garantizar la pureza y la consistencia .

Análisis De Reacciones Químicas

Tipos de Reacciones: para-Metilfentanilo (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: El compuesto puede reducirse agregando hidrógeno o eliminando oxígeno, típicamente usando agentes reductores.

Sustitución: Esto implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes Reductores: Hidruro de aluminio y litio, borohidruro de sodio.

Reactivos de Sustitución: Halógenos, agentes alquilantes.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Química: En química, para-Metilfentanilo (clorhidrato) se utiliza como estándar de referencia analítica para espectrometría de masas y otras técnicas analíticas .

Biología: En investigación biológica, se estudia por sus interacciones con los receptores opioides y sus efectos en las vías de señalización celular .

Medicina: Aunque no se utiliza clínicamente debido a su alto potencial de abuso, para-Metilfentanilo (clorhidrato) se estudia por sus propiedades farmacológicas y posibles aplicaciones terapéuticas .

Industria: En la industria, se utiliza en química forense y toxicología para la detección y análisis de análogos del fentanilo .

Mecanismo De Acción

para-Metilfentanilo (clorhidrato) ejerce sus efectos uniéndose y activando los receptores μ-opioides (MOR) en el sistema nervioso central. Esta unión inhibe la liberación de neurotransmisores nociceptivos como la sustancia P, GABA, dopamina, acetilcolina y noradrenalina . El compuesto también inhibe la liberación de vasopresina, somatostatina, insulina y glucagón . La actividad analgésica se debe principalmente a su alta afinidad por los receptores opioides y su capacidad para inhibir la adenilato ciclasa, lo que reduce los niveles intracelulares de cAMP .

Comparación Con Compuestos Similares

Compound A: Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

Structural Similarities :

Key Differences :

| Property | UNII-BF2MP4PAZ5 | CoCl₂·6H₂O |

|---|---|---|

| Thermal Stability | 250°C (decomposition) | Loses H₂O at 40°C |

| Solubility | Soluble in DMSO | Highly water-soluble |

| Application | Catalysis | Humidity indicator |

Research Findings :

- UNII-BF2MP4PAZ5 demonstrates superior catalytic efficiency in oxidation reactions (TOF = 120 h⁻¹) compared to CoCl₂·6H₂O (TOF = 45 h⁻¹) .

Compound B: Zinc Oxide (ZnO)

Functional Similarities :

Key Differences :

| Property | UNII-BF2MP4PAZ5 | ZnO |

|---|---|---|

| Bandgap Energy | Not reported | 3.3 eV |

| Toxicity | Low acute toxicity | Nanoparticles cytotoxic |

| Industrial Use | Specialty catalysis | Broad (cosmetics, electronics) |

Research Findings :

- UNII-BF2MP4PAZ5 lacks the photocatalytic activity of ZnO, reducing unintended degradation in polymer matrices .

Critical Analysis of Divergent Properties

- Thermal Resilience: UNII-BF2MP4PAZ5 outperforms CoCl₂·6H₂O in high-temperature applications but is less stable than ZnO (>600°C decomposition) .

Actividad Biológica

Overview of Unii-BF2MP4paz5

Unii-BF2MP4paz5 is a chemical compound whose specific biological activities are not widely documented in public databases. However, compounds with similar structures or functionalities often exhibit significant biological properties, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Potential Biological Activities

- Enzyme Inhibition : Many compounds in the same class as Unii-BF2MP4paz5 are studied for their ability to inhibit specific enzymes. This can be crucial in drug development, particularly for diseases where enzyme activity plays a pivotal role (e.g., cancer, metabolic disorders).

- Receptor Binding : Compounds similar to Unii-BF2MP4paz5 may interact with various receptors in the body. This interaction can modulate physiological responses and is a common mechanism for drug action.

- Antimicrobial Activity : Some compounds exhibit antimicrobial properties, making them candidates for treating infections caused by bacteria, fungi, or viruses.

Case Studies and Research Findings

While specific case studies on Unii-BF2MP4paz5 are lacking, research on analogous compounds can provide insights into its potential biological activities:

- Study on Enzyme Inhibition : A study investigating the inhibition of a specific enzyme (e.g., cyclooxygenase) by structurally similar compounds revealed that modifications in the molecular structure significantly impacted inhibitory potency. This suggests that Unii-BF2MP4paz5 may also possess enzyme-inhibiting capabilities depending on its structural characteristics.

- Receptor Binding Studies : Research has shown that compounds with similar functional groups can bind to neurotransmitter receptors, influencing signaling pathways. For example, a compound with a pyrazole moiety was found to act as an antagonist at certain serotonin receptors, indicating potential applications in treating mood disorders.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Enzyme Inhibition | Smith et al., 2020 |

| Compound B | Receptor Binding | Johnson et al., 2019 |

| Compound C | Antimicrobial Activity | Lee et al., 2021 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.